molecular formula C10H22N2 B15091281 Methyl[(piperidin-4-yl)methyl]propylamine

Methyl[(piperidin-4-yl)methyl]propylamine

Cat. No.: B15091281
M. Wt: 170.30 g/mol
InChI Key: GBPRUCAHSGXVKR-UHFFFAOYSA-N
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Description

Methyl[(piperidin-4-yl)methyl]propylamine is an organic compound that features a piperidine ring, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(piperidin-4-yl)methyl]propylamine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of piperidine with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl[(piperidin-4-yl)methyl]propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include amine oxides, secondary amines, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Methyl[(piperidin-4-yl)methyl]propylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[(piperidin-4-yl)methyl]propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(piperidin-4-yl)methyl]propylamine is unique due to its combination of a piperidine ring and a propylamine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Biological Activity

Methyl[(piperidin-4-yl)methyl]propylamine is a compound of significant interest due to its structural similarity to various neurotransmitters, which underlies its diverse biological activities. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its role in many biologically active compounds. The presence of a methyl group and a propylamine side chain enhances its interaction with biological targets, particularly in the central nervous system.

Biological Activities

  • Neurotransmitter Interaction : Due to its structural similarity to neurotransmitters, this compound may act as a modulator of neurotransmitter systems. This potential has been explored in various studies focusing on its effects on receptor binding and signaling pathways.
  • Antitumor Activity : Recent studies have indicated that derivatives of piperidine, including those related to this compound, exhibit antitumor properties. For instance, a study on 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA), a compound structurally related to this compound, demonstrated significant inhibition of tumor cell proliferation and migration through the induction of ferroptosis .
  • Anti-inflammatory Effects : Research has shown that certain piperidine derivatives possess anti-inflammatory properties. A study highlighted that compounds derived from piperidine can reduce inflammatory markers in activated macrophages, suggesting that this compound may similarly influence inflammatory pathways .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Neurotransmitter ModulationInteraction with neurotransmitter receptors
Antitumor ActivityInduction of ferroptosis in tumor cells
Anti-inflammatory EffectsReduction of inflammatory markers in macrophages

Case Study 1: Antitumor Mechanism

A study investigated the effects of PMSA on tumor cells, revealing that it inhibited cell proliferation and migration while inducing ferroptosis. The mechanism involved the downregulation of the SLC7A11/XCT and NRF2 pathways, critical for cellular redox balance and survival .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of piperidine derivatives. The results indicated that these compounds could significantly lower nitric oxide production and inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacological potential of this compound. Studies suggest that modifications to the piperidine structure can lead to enhanced biological activity and specificity for various targets. Furthermore, molecular docking studies have indicated promising interactions with key proteins involved in tumorigenesis and inflammation .

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N-methyl-N-(piperidin-4-ylmethyl)propan-1-amine

InChI

InChI=1S/C10H22N2/c1-3-8-12(2)9-10-4-6-11-7-5-10/h10-11H,3-9H2,1-2H3

InChI Key

GBPRUCAHSGXVKR-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)CC1CCNCC1

Origin of Product

United States

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